molecular formula C12H11F17N2O4S B15290245 Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate CAS No. 2991-52-8

Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate

Cat. No.: B15290245
CAS No.: 2991-52-8
M. Wt: 602.27 g/mol
InChI Key: SJEKNOZINRJJPA-UHFFFAOYSA-N
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Description

Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate is a chemical compound with the molecular formula C12H11F17N2O4S. It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its surfactant properties and ability to form stable emulsions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with N-ethylglycine in the presence of a base such as ammonium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the continuous addition of reactants and removal of products, which enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in the stabilization of proteins and enzymes in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the formulation of specialty coatings, lubricants, and cleaning agents.

Mechanism of Action

The mechanism of action of Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium perfluorooctanoate
  • Sodium dodecyl sulfate
  • Triton X-100

Comparison

Compared to similar compounds, Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate offers superior thermal stability and resistance to chemical degradation. Its unique structure, featuring a heptadecafluorooctyl group, provides enhanced surfactant properties, making it more effective in forming stable emulsions and stabilizing proteins and enzymes.

Properties

CAS No.

2991-52-8

Molecular Formula

C12H11F17N2O4S

Molecular Weight

602.27 g/mol

IUPAC Name

azanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate

InChI

InChI=1S/C12H8F17NO4S.H3N/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-3H2,1H3,(H,31,32);1H3

InChI Key

SJEKNOZINRJJPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

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